molecular formula C20H17ClFN3O2S B2673941 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide CAS No. 899987-61-2

2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide

Cat. No. B2673941
CAS RN: 899987-61-2
M. Wt: 417.88
InChI Key: PBCNJLUHPQOTJC-UHFFFAOYSA-N
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Description

2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C20H17ClFN3O2S and its molecular weight is 417.88. The purity is usually 95%.
BenchChem offers high-quality 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

The synthesis of this compound involves the reaction of two precursors: 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . Researchers have explored its antibacterial potential against pathogens such as Staphylococcus aureus and Chromobacterium violaceum. Investigating its mode of action and efficacy against bacterial infections is crucial for developing novel antimicrobial agents.

Antitumor Properties

Thiazole derivatives have shown promise in cancer research. The presence of both chlorine and fluorine in this compound may influence its antitumor activity. Investigating its effects on cancer cell lines, especially lung cancer, could reveal valuable insights for drug development .

Anti-Inflammatory Applications

The compound’s structural features make it an interesting candidate for anti-inflammatory drug development. Similar molecules have demonstrated anti-inflammatory effects. Further studies could explore its potential as an inhibitor of inflammatory pathways .

properties

IUPAC Name

2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2S/c21-16-12-15(6-7-17(16)22)25-11-10-24-19(20(25)27)28-13-18(26)23-9-8-14-4-2-1-3-5-14/h1-7,10-12H,8-9,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCNJLUHPQOTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide

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